molecular formula C11H15NO B1280248 Phenyl(pyrrolidin-2-yl)methanol CAS No. 113864-94-1

Phenyl(pyrrolidin-2-yl)methanol

Cat. No. B1280248
M. Wt: 177.24 g/mol
InChI Key: YPMHBZQROFTOSU-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-2-yl)methanol is a compound that is part of a broader class of organic molecules featuring a phenyl group attached to a pyrrolidinylmethanol moiety. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds. For instance, derivatives of this compound have been synthesized as bioisosteres for aldose reductase inhibitors, which are important in the treatment of complications arising from diabetes mellitus .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include arylation, reduction, and protection-deprotection strategies. For example, an efficient one-pot synthesis method has been reported for a pyrrole derivative using acetophenone and trimethylacetaldehyde, which could be relevant for synthesizing phenyl(pyrrolidin-2-yl)methanol derivatives . Additionally, the asymmetric synthesis of phenyl(pyrrolidinyl)methanol has been achieved from (S)-proline through stereospecific arylation and diastereoselective reduction, indicating the potential for producing enantiomerically pure forms of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to phenyl(pyrrolidin-2-yl)methanol has been studied using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related azopyrrole compound revealed the orientation of the pyrrole and phenyl rings and the presence of hydrogen bonding in the crystal lattice . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Phenyl(pyrrolidin-2-yl)methanol and its derivatives can participate in a variety of chemical reactions. For example, (2-pyridyl)phenyl methanol has been used as a hydrogen donor in the metal-free reduction of nitro aromatic compounds, indicating that similar structures could be employed in reductive transformations . The presence of functional groups such as hydroxyl or methoxy can also influence the reactivity, as seen in the synthesis and characterization of a methanone derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl(pyrrolidin-2-yl)methanol derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and boiling point can be affected by the presence of substituents on the phenyl or pyrrolidinyl rings. The electronic properties, such as UV-Vis absorption and fluorescence, can be studied using spectroscopic methods, while the thermal stability can be assessed through thermal analysis . Additionally, the biological activity, such as antimicrobial properties, has been evaluated for organotin(IV) complexes derived from related compounds .

Scientific Research Applications

Enantioselective Catalysis

Phenyl(pyrrolidin-2-yl)methanol has shown effectiveness in enantioselective catalysis. Munck et al. (2017) described the use of a prolinol derived ligand, similar in structure to Phenyl(pyrrolidin-2-yl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017).

Biocatalysis

Şahin et al. (2019) explored the use of bacterial strains for producing enantiomerically pure phenyl(pyrrolidin-2-yl)methanol. Lactobacillus paracasei BD101 was identified as an effective biocatalyst for this purpose, demonstrating the potential of this compound in biocatalytic applications (Şahin et al., 2019).

Crystallography and Molecular Structure

Zukerman-Schpector et al. (2011) studied the crystal structure of a compound closely related to Phenyl(pyrrolidin-2-yl)methanol, providing insights into its molecular conformation and interactions. This research highlights the significance of such compounds in understanding molecular and crystal structures (Zukerman-Schpector et al., 2011).

Chemical Synthesis

Giomi et al. (2011) discussed the use of a compound structurally similar to Phenyl(pyrrolidin-2-yl)methanol in the metal-free reduction of nitro aromatic compounds. This illustrates the potential utility of such compounds in chemical synthesis, particularly in hydrogen donation and reduction processes (Giomi et al., 2011).

Safety And Hazards

Phenyl(pyrrolidin-2-yl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

phenyl(pyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHBZQROFTOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyrrolidin-2-yl)methanol

CAS RN

113864-94-1
Record name phenyl(pyrrolidin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

65.6 g of 5-benzoyl-2-pyrrolidone prepared as indicated in above part (a) are added in small fractions, under a nitrogen atmosphere, to a suspension of 26.4 g of lithium aluminium hydride in 4 liters of anhydrous tetrahydrofuran. The mixture is then refluxed with stirring for 2 hours. It is then cooled to 0° C. and then are slowly added 30.5 ml of water, then 11 ml of a 10 N solution of sodium hydroxide and finally 110 ml of water. After having stirred for 2 hours at the ambient temperature, the precipitate formed is separated by filtration. The filtrate obtained is dried over magnesium sulfate and the solvent is distilled under reduced pressure. 53 g of α-phenyl-2-pyrrolidine methanol are obtained. These 53 g are recrystallized from 580 ml of isopropyl ether. 36 g of α-phenyl-2-pyrrolidine methanol (erythro) melting at 110° C. are thus obtained.
Quantity
65.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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26.4 g
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4 L
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30.5 mL
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solution
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110 mL
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Synthesis routes and methods II

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below 60° C. After 2 h, benzaldehyde (3.6 mL) is added and the mixture is stirred at −70° C. for an additional 30 mL The reaction mixture is allowed to warm to room temperature and is then quenched with water and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated. The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 6/1) to afford 6.3 g of N-Boc-2-(hydroxy(phenyl)methyl)-pyrrolidine as a mixture of diasteromers. The resulting N-Boc-2-(hydroxy(phenyl)-methyl)pyrrolidine (5.6 g) is dissolved in dichloromethane (500 mL) and trifluoroacetic acid (60 mL) is added. The mixture is concentrated, dissolved in dichloromethane (200 mL), and washed with saturated aq. sodium bicarbonate (3×100 DL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr) to afford 2.47 g of the title compound as a mixture of diasteromers. Physical characteristics. MS (ESI+) m/z 178 (M+H)+.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
L De Munck, A Monleon, C Vila… - Advanced Synthesis & …, 2017 - Wiley Online Library
An easily accessible prolinol derived ligand, (S)‐bis(3,5‐bis(trifluoromethyl)phenyl)(pyrrolidin‐2‐yl)methanol, has been efficiently applied in the catalytic enantioselective addition of …
Number of citations: 25 onlinelibrary.wiley.com
K Nakano, K Nozaki, T Hiyama - Journal of the American …, 2003 - ACS Publications
Dimeric zinc complex 2a [ = Et 2 Zn 2 (1a) 2 ] has been synthesized by the reaction of Et 2 Zn and (S)-diphenyl(pyrrolidin-2-yl)methanol (1a-H). X-ray crystallography revealed that the …
Number of citations: 197 pubs.acs.org
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com
U Grošelj, D Seebach, DM Badine… - Helvetica Chimica …, 2009 - Wiley Online Library
Structures of the reactive intermediates (enamines and iminium ions) of organocatalysis with diarylprolinol derivatives have been determined. To this end, diarylprolinol methyl and silyl …
Number of citations: 184 onlinelibrary.wiley.com
Y Xiao, Z Wang, K Ding - Chemistry–A European Journal, 2005 - Wiley Online Library
The intramolecular dinuclear zinc complexes generated in situ from the reaction of multidentate semi‐azacrown ether ligands with Et 2 Zn, followed by treatment with an alcohol additive…
S Sultan, BA Shah - The Chemical Record, 2019 - Wiley Online Library
The carbon‐carbon and carbon‐heteroatom bond formation reactions are considered as a fundamental tool in synthetic organic chemistry. They have been effectively utilized in the …
Number of citations: 20 onlinelibrary.wiley.com
A Qin, F Bai, G Cui, P Zhu, C Ye - Journal of Nonlinear Optical …, 2006 - World Scientific
Poled polymers are currently of great interest in second-order nonlinear optical (NLO) applications such as electro-optic (EO) modulation, optical switching, etc. The EO active …
Number of citations: 3 www.worldscientific.com
AM Sarkale, A Kumar, C Appayee - The Journal of Organic …, 2018 - ACS Publications
(R)-Paraconyl alcohol is found to be a key intermediate for the syntheses of many γ-butyrolactone autoregulators. The chiral auxiliary approach and enzymatic resolution are the two …
Number of citations: 17 pubs.acs.org
M Mojzesová, M Mečiarová, R Marti… - New Journal of …, 2015 - pubs.rsc.org
Non-classical reaction conditions are compatible with organocatalysis and can often improve reaction course. Oxa-Diels–Alder reaction of acyclic α,β-unsaturated ketones with …
Number of citations: 10 pubs.rsc.org
V Monnier, N Sanz, E Botzung-Appert… - Journal of Materials …, 2006 - pubs.rsc.org
We have engineered new hybrid organic–inorganic materials through a simple and generic preparation of stable organic nanocrystals grown in gel–glass matrices. This process was …
Number of citations: 45 pubs.rsc.org

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